

# (-)-(S)-Cibenzoline-D4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-(S)-Cibenzoline-D4

Cat. No.: B15586745

Get Quote

## In-Depth Technical Guide: (-)-(S)-Cibenzoline-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated antiarrhythmic agent, **(-)-(S)-Cibenzoline-D4**, with a focus on its core molecular properties, and available technical information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of related analytical methodologies.

#### **Core Molecular Data**

**(-)-(S)-Cibenzoline-D4** is the deuterated form of (-)-(S)-Cibenzoline, the S(+)-enantiomer of Cibenzoline. Cibenzoline is a class I antiarrhythmic agent. The incorporation of four deuterium atoms into the molecule makes it a valuable tool for various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

A summary of the key molecular identifiers for **(-)-(S)-Cibenzoline-D4** is presented in the table below.



Property	Value
Molecular Formula	C18H14D4N2
Molecular Weight	266.37 g/mol [1]
Synonyms	Escibenzoline-d4, (-)-(S)-Cifenline-d4, (-)-(S)-Ro 22-7796-d4[1]

# Physicochemical and Pharmacokinetic Properties (of the non-deuterated form)

While specific experimental data for the D4 variant is limited in publicly available literature, the properties of the non-deuterated parent compound, Cibenzoline, provide a foundational understanding.

Property	Description
Appearance	Typically exists as a solid at room temperature[1]
Solubility	May be soluble in DMSO, with other potential solvents being water, ethanol, or DMF[1]

## **Experimental Protocols**

Detailed, publicly available experimental protocols for the specific synthesis and characterization of **(-)-(S)-Cibenzoline-D4** are not extensively documented in peer-reviewed literature. However, based on common practices for the synthesis and analysis of deuterated drug compounds and their non-deuterated analogs, the following general methodologies can be outlined.

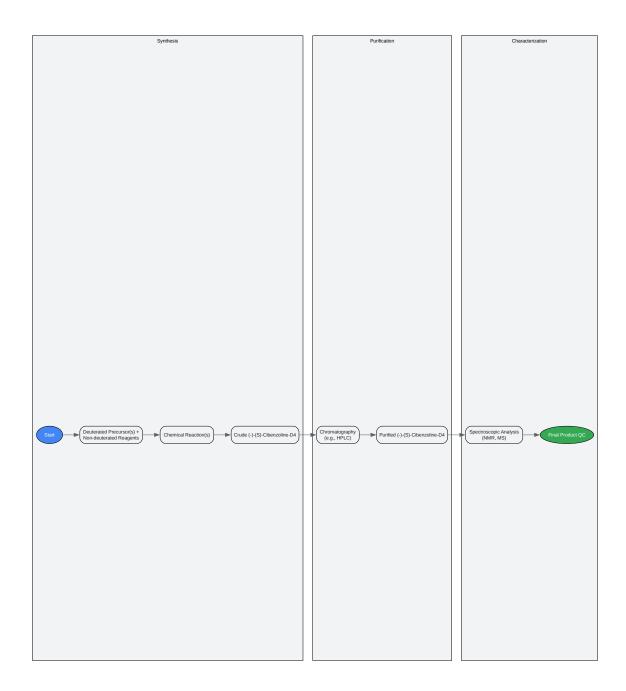
#### **General Synthesis Approach**

The synthesis of deuterated compounds like (-)-(S)-Cibenzoline-D4 typically involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-deuterated compound.



Below is a conceptual workflow for the synthesis and purification of a deuterated pharmaceutical compound.

Conceptual Synthesis Workflow





Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis and quality control of (-)-(S)-Cibenzoline-D4.

### **Analytical Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR would be employed to confirm the molecular structure. The <sup>1</sup>H NMR spectrum would be expected to show a reduction in signal intensity or absence of signals at the positions of deuterium incorporation compared to the spectrum of non-deuterated (-)-(S)-Cibenzoline.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of 266.37 g/mol , accounting for the mass of the four deuterium atoms. Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium labels.

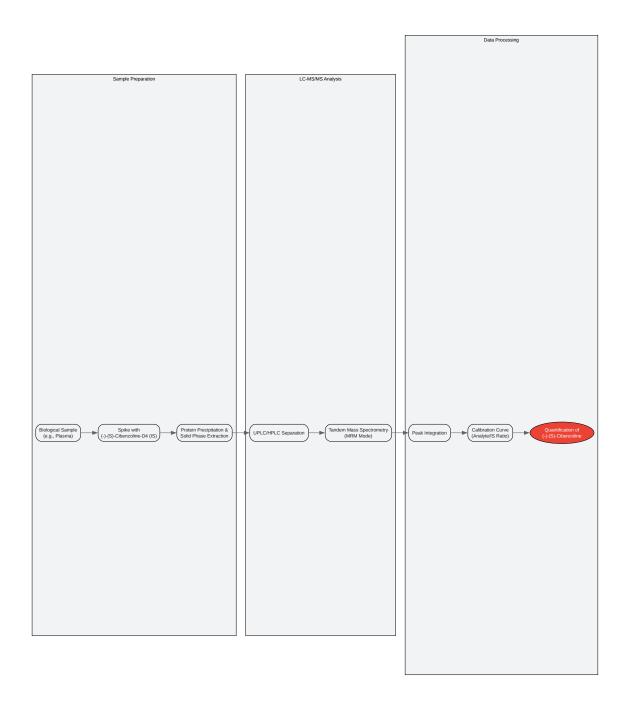
### **Quantitative Analysis in Biological Matrices**

(-)-(S)-Cibenzoline-D4 is ideally suited for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of (-)-(S)-Cibenzoline in biological samples such as plasma or urine.

The general workflow for such an analysis is depicted below.



Quantitative Analysis Workflow



Click to download full resolution via product page



Caption: Workflow for the quantitative analysis of (-)-(S)-Cibenzoline using **(-)-(S)-Cibenzoline- D4** as an internal standard.

#### Conclusion

(-)-(S)-Cibenzoline-D4 is a critical analytical tool for researchers in the fields of pharmacology and drug metabolism. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of (-)-(S)-Cibenzoline in complex biological matrices. While detailed public information on its synthesis and specific experimental protocols is not abundant, established methodologies for the preparation and analysis of deuterated compounds provide a strong framework for its utilization. This guide provides the foundational knowledge of its molecular properties and a conceptual understanding of its application in a research setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. (-)-(S)-西苯佐林-d4 | (-)-(S)-Cibenzoline-d4 | 稳定同位素 | 美国InvivoChem [invivochem.cn]
- To cite this document: BenchChem. [(-)-(S)-Cibenzoline-D4 molecular weight and formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586745#s-cibenzoline-d4-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com